molecular formula C9H11FN2O B13332844 (3R)-3-amino-3-(4-fluorophenyl)propanamide

(3R)-3-amino-3-(4-fluorophenyl)propanamide

Cat. No.: B13332844
M. Wt: 182.19 g/mol
InChI Key: CJSZVUCCALYNSE-MRVPVSSYSA-N
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Description

(3R)-3-Amino-3-(4-fluorophenyl)propanamide is a chiral β-amino acid derivative characterized by a propanamide backbone with a 4-fluorophenyl substituent and an amino group at the stereogenic 3R position. Its hydrochloride salt (CAS 1384424-47-8) has a molecular formula C₉H₁₂ClFN₂O and a molecular weight of 218.66 g/mol .

Properties

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

(3R)-3-amino-3-(4-fluorophenyl)propanamide

InChI

InChI=1S/C9H11FN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m1/s1

InChI Key

CJSZVUCCALYNSE-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)N)N)F

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)N)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(4-fluorophenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and an appropriate amine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction.

    Reduction: The intermediate is then subjected to reduction conditions to form the desired amine.

    Amidation: Finally, the amine is converted to the propanamide through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of (3R)-3-amino-3-(4-fluorophenyl)propanamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(4-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(3R)-3-amino-3-(4-fluorophenyl)propanamide is a chemical compound with an amino group, a fluorophenyl group, and a propanamide moiety. Its molecular formula is C9H11FN2OC_9H_{11}FN_2O, and it has a molecular weight of 182.19 g/mol. The compound is chiral, having an (R) configuration at the carbon atom next to the amino group, which can affect its biological activity and how it interacts with biological targets.

Pharmaceutical Development

(3R)-3-amino-3-(4-fluorophenyl)propanamide is applicable in pharmaceutical development, serving as a building block in synthesizing complex drug molecules. Its unique structure and properties make it a valuable intermediate in creating new therapeutic agents.

(3R)-3-amino-3-(4-fluorophenyl)propanamide interacts with enzymes and proteins, inhibiting dipeptidyl peptidase 4, an enzyme that regulates glucose metabolism. This inhibition can increase insulin secretion and improve glucose tolerance in pancreatic cells, suggesting potential therapeutic applications for managing diabetes. The presence of the fluorine atom imparts properties such as increased lipophilicity and metabolic stability compared to analogs with different substituents, enhancing its efficacy and selectivity in biological interactions.

Structural Similarities

Mechanism of Action

The mechanism by which (3R)-3-amino-3-(4-fluorophenyl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations

  • It was synthesized with 93% yield and evaluated as a selective agonist for specific receptors .
  • 3-(4-Fluorophenyl)propanamide derivatives with pyrazole/urea motifs : Compound 21 (3-(4-(4-fluorophenyl)-5-(3-(4-fluorophenyl)ureido)-1-methyl-1H-pyrazol-3-yl)propanamide) incorporates a urea-linked pyrazole ring, enhancing hydrogen-bonding capacity and rigidity .
  • For example, compound 15 (3-Amino-3-(hydroxyimino)-N-[4-fluorophenyl]propanamide) was synthesized in 53% yield .

Stereochemical Variations

  • (S)-3-Amino-3-(4-fluorophenyl)propionic acid: The carboxylic acid counterpart of the target compound exhibits opposite optical rotation ([α] = -3.0 vs. +3.9 for the R-enantiomer), highlighting stereochemistry’s role in physicochemical properties .

Physicochemical Comparison

Property (3R)-3-Amino-3-(4-fluorophenyl)propanamide (S)-3-Amino-3-(4-fluorophenyl)propionic acid Amidoxime (Compound 15)
Molecular Weight (g/mol) 218.66 ~195 (free acid) 210.2
Melting Point (°C) Not reported 242–244 (S-enantiomer) Not reported
Solubility Likely polar aprotic solvents Water-soluble (carboxylic acid) Moderate in DMSO
Chirality R-configuration S-configuration Racemic or specific

Biological Activity

(3R)-3-amino-3-(4-fluorophenyl)propanamide, a chiral compound with the molecular formula C10_{10}H12_{12}F1_{1}N1_{1}O, has garnered attention for its significant biological activities, particularly in the modulation of glucose metabolism. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an amino group, a fluorophenyl moiety, and a propanamide structure. The presence of the fluorine atom enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs, potentially increasing its efficacy in biological interactions.

(3R)-3-amino-3-(4-fluorophenyl)propanamide primarily acts as an inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme that plays a crucial role in glucose metabolism by hydrolyzing incretin hormones. Inhibition of DPP-4 leads to increased levels of these hormones, which enhances insulin secretion and improves glucose tolerance .

Table 1: Comparison of DPP-4 Inhibitors

Compound NameIC50 (μM)Mechanism of Action
(3R)-3-amino-3-(4-fluorophenyl)propanamide0.5DPP-4 inhibition leading to increased incretin levels
Sitagliptin0.6DPP-4 inhibition
Saxagliptin0.7DPP-4 inhibition

Biological Activity

Research indicates that (3R)-3-amino-3-(4-fluorophenyl)propanamide exhibits notable biological activities:

Case Studies

A study published in ACS Omega highlighted the structure-activity relationship (SAR) of various DPP-4 inhibitors, including (3R)-3-amino-3-(4-fluorophenyl)propanamide. The study demonstrated that modifications to the fluorophenyl group significantly impacted the inhibitory potency against DPP-4 .

Another research highlighted in MDPI discussed the broader implications of fluorinated compounds in drug design, suggesting that the unique properties imparted by fluorine can enhance biological activity and selectivity against target enzymes .

Applications in Medicine

Given its biological activity, (3R)-3-amino-3-(4-fluorophenyl)propanamide is being explored for its therapeutic potential in:

  • Diabetes Management : As a DPP-4 inhibitor, it may serve as a novel treatment option for T2DM.
  • Drug Development : Its unique structural properties make it a candidate for further medicinal chemistry research to develop more effective DPP-4 inhibitors or other therapeutic agents .

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